molecular formula C9H22OSi B099114 Silane, (hexyloxy)trimethyl- CAS No. 17888-62-9

Silane, (hexyloxy)trimethyl-

Cat. No. B099114
Key on ui cas rn: 17888-62-9
M. Wt: 174.36 g/mol
InChI Key: HNVBZKNIPZVUDV-UHFFFAOYSA-N
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Patent
US04518787

Procedure details

To hexan-1-ol (5.1 g, 0.05 mole) in dichloromethane (50 ml) were added trimethylchlorosilane (1.81 g, 0.0166 mole) and N,N'-bis(trimethylsilyl)ethlenediamine (3.44 g, 0.0166 mole). The mixture was stirred under reflux for 30 minutes, filtered and the solvent removed. The residue, hexanoxytrimethylsilane, was obtained in 59% yield (5.15 g).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:8][Si:9]([CH3:12])([CH3:11])Cl.C[Si](C)(C)NCCN[Si](C)(C)C>ClCCl>[CH2:1]([O:7][Si:9]([CH3:12])([CH3:11])[CH3:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
1.81 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
3.44 g
Type
reactant
Smiles
C[Si](NCCN[Si](C)(C)C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)O[Si](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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